molecular formula C17H23NO4 B15235312 3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid

3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid

Cat. No.: B15235312
M. Wt: 305.4 g/mol
InChI Key: CTGYSPYTFPMGMN-UHFFFAOYSA-N
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Description

3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclobutane ring can be introduced through various cyclization reactions, often involving the use of cyclobutanone derivatives .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid involves its ability to act as a protecting group for amino acids. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and other complex molecules. The compound’s reactivity is influenced by the presence of the cyclobutane ring and the carboxylic acid group, which can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring, a Boc-protected amino group, and a carboxylic acid group. This combination provides a versatile platform for various chemical reactions and applications in synthesis, making it a valuable compound in both research and industry .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]-phenylmethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(11-7-5-4-6-8-11)12-9-13(10-12)15(19)20/h4-8,12-14H,9-10H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

CTGYSPYTFPMGMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC(C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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